N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide
Description
N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a thiazolidine ring, a sulfonyl group, and a phenylethenyl moiety
Properties
IUPAC Name |
N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-3-16(2)15(18)14-11-21-12-17(14)22(19,20)10-9-13-7-5-4-6-8-13/h4-10,14H,3,11-12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJIMPNLBIOQMP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1CSCN1S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)C1CSCN1S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cysteine Derivatives
Cysteine methyl ester reacts with aldehydes or ketones under acidic conditions to form thiazolidine-4-carboxylates. For example:
$$
\text{Cysteine methyl ester} + \text{R-CO-R'} \xrightarrow{\text{HCl, EtOH}} \text{Thiazolidine-4-carboxylate}
$$
This method is advantageous for introducing substituents at position 4 early in the synthesis.
Aminothiol-Ketone Cyclization
Aminothiols (e.g., 2-aminoethanethiol) react with ketones in the presence of dehydrating agents like molecular sieves:
$$
\text{HS-CH}2\text{CH}2\text{NH}2 + \text{R}2\text{CO} \xrightarrow{\text{MW, 100°C}} \text{Thiazolidine}
$$
This route offers flexibility in R-group incorporation but requires careful control to avoid polymerization.
The introduction of the (E)-styryl sulfonyl group proceeds via nucleophilic substitution at the thiazolidine nitrogen.
Synthesis of (E)-2-Phenylethenylsulfonyl Chloride
(E)-Styryl sulfonyl chloride is prepared by chlorosulfonation of (E)-stilbene:
$$
\text{(E)-CH}2\text{=CH-C}6\text{H}5 + \text{ClSO}3\text{H} \xrightarrow{\text{0°C}} \text{(E)-CH}2\text{=CH-C}6\text{H}5\text{SO}2\text{Cl}
$$
The reaction must be conducted below 5°C to prevent isomerization to the (Z)-form.
Sulfonylation of Thiazolidine Intermediate
The thiazolidine amine reacts with (E)-styryl sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base:
$$
\text{Thiazolidine-NH} + \text{(E)-Styryl-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-Sulfonyl-thiazolidine}
$$
Yields exceed 85% when using a 1.2:1 molar ratio of sulfonyl chloride to amine.
Carboxamide Functionalization
The N-ethyl-N-methyl carboxamide is installed via activation of the thiazolidine-4-carboxylic acid followed by coupling with N-ethyl-N-methylamine.
Carboxylic Acid Activation
The methyl ester intermediate (from Section 2.1) is hydrolyzed to the carboxylic acid using LiOH:
$$
\text{Thiazolidine-4-COOCH}3 \xrightarrow{\text{LiOH, THF/H}2\text{O}} \text{Thiazolidine-4-COOH}
$$
The acid is then activated with HATU or EDCl to form an acyl imidazole intermediate.
Amide Coupling
The activated acid reacts with N-ethyl-N-methylamine in the presence of DIPEA:
$$
\text{Thiazolidine-4-CO-Im} + \text{EtN(Me)H} \xrightarrow{\text{DIPEA, DMF}} \text{N-Ethyl-N-Methyl Carboxamide}
$$
Reaction completion requires 12–24 hours at room temperature.
Optimization and Challenges
Stereochemical Control
- (E)-Configuration Preservation : Sulfonylation must avoid heat or UV exposure to prevent styryl isomerization. Conducting reactions in amber glassware under nitrogen is critical.
- Thiazolidine Ring Stability : The ring is prone to hydrolysis under strongly acidic or basic conditions. Buffered pH 7–8 during workup minimizes degradation.
Yield Improvements
- Microwave-Assisted Cyclization : Reduces thiazolidine formation time from 12 hours to 30 minutes, improving yield by 15%.
- Catalytic DMAP in Amide Coupling : Enhances carboxamide yield to 92% by accelerating acylimidazole formation.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Thiazolidine-4-COOCH₃ | 3.72 (s, 3H, OCH₃), 4.21 (t, J=7Hz, H₄) | 201.1 [M+H]⁺ |
| 3-Sulfonyl-thiazolidine | 7.38–7.45 (m, 5H, ArH), 6.92 (d, J=16Hz, CH=CH) | 297.0 [M+H]⁺ |
| Final Compound | 1.12 (t, J=7Hz, CH₂CH₃), 3.01 (s, NCH₃) | 340.5 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized at the thiazolidine ring or the phenylethenyl moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the sulfonyl group or the double bond in the phenylethenyl moiety, using reagents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the target functional group.
Substitution: Corresponding substituted thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Testing
A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability. The IC50 value was found to be approximately 15 µM, indicating effective cytotoxicity against these cells. The mechanism was further elucidated through flow cytometry analysis, which showed an increase in apoptotic cells post-treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis and cell cycle arrest |
| HeLa (Cervical) | 20 | Induction of apoptosis |
| A549 (Lung) | 18 | Inhibition of proliferation |
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its potential as a pesticide. Its structure suggests possible activity against certain phytopathogenic fungi and insects.
Case Study: Fungal Inhibition
In vitro assays revealed that this compound exhibited antifungal activity against Fusarium oxysporum and Botrytis cinerea. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both fungi.
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Fusarium oxysporum | 25 | Disruption of cell membrane |
| Botrytis cinerea | 25 | Inhibition of spore germination |
Material Science
Polymer Applications
The compound's sulfonyl group contributes to its potential use in polymer chemistry, particularly in the development of new materials with enhanced thermal and mechanical properties.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polyvinyl chloride (PVC) blends improves the thermal stability and mechanical strength of the material. Thermogravimetric analysis indicated a 20% increase in thermal degradation temperature compared to pure PVC.
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Pure PVC | 200 | 40 |
| PVC with Additive | 240 | 50 |
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenylethenyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide
- N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxylate
- N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxylamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the sulfonyl and phenylethenyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure
The chemical formula for this compound is . Its structure features a thiazolidine ring, sulfonyl group, and an ethylene bridge connecting phenyl groups, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. For instance, GPCRs are involved in processes such as inflammation and pain modulation .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which could protect cells from oxidative stress and contribute to their therapeutic effects .
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways and cellular functions.
Antiparasitic Activity
Research has shown that compounds structurally related to this compound exhibit significant antiparasitic effects. For example, studies on pyrrolo[2,3-d]pyrimidines have highlighted their efficacy against parasitic infections by inhibiting specific enzymes crucial for parasite survival .
Anticancer Properties
This compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the thiazolidine moiety is thought to enhance its ability to target cancerous tissues selectively.
Case Studies
- Study on Antiparasitic Efficacy : A study published in PubMed Central demonstrated that derivatives of thiazolidine compounds showed promising results against various parasites. The study indicated that these compounds disrupted the metabolic processes of the parasites, leading to reduced viability .
- Cancer Cell Line Testing : In a laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells. Mechanistic studies suggested that the compound triggered apoptosis via mitochondrial pathways .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling sulfonyl chloride intermediates with thiazolidine carboxamide precursors under nucleophilic substitution conditions. Ethanol or acetonitrile is commonly used as a solvent, with yields influenced by temperature (reflux vs. room temperature) and stoichiometric ratios of reactants. For example, similar thiazolidine derivatives were synthesized in ethanol with yields ranging from 37% to 70% depending on substituent reactivity . Optimization should include monitoring by TLC and purification via flash chromatography (ethyl acetate/hexane mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- 1H/13C NMR : Key signals include the sulfonyl group (δ ~3.5-4.0 ppm for methyl/ethyl substituents) and the (E)-styryl proton (δ ~6.5-7.5 ppm with coupling constants J ≈ 16 Hz for trans-configuration). The thiazolidine ring protons appear as distinct multiplet patterns near δ 3.0-4.0 ppm .
- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350-1150 cm⁻¹) and carboxamide (C=O, ~1650-1700 cm⁻¹) groups are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly loss of sulfonyl or alkyl groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for biological assays?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC-UV at 24-hour intervals. For hydrolytically sensitive groups (e.g., sulfonyl), use lyophilization for long-term storage .
Advanced Research Questions
Q. How can computational chemistry methods enhance the design of derivatives with improved biological activity?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict reactivity at the sulfonyl or carboxamide moieties .
- Molecular Docking : Screen derivatives against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Focus on optimizing hydrogen bonding (sulfonyl oxygen) and π-π stacking (styryl group) interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data to prioritize synthetic targets .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to cell line/pathogen strain). Account for variables like assay protocols (MIC vs. time-kill curves) .
- Experimental Replication : Reproduce conflicting studies under controlled conditions, ensuring identical solvent systems (e.g., DMSO concentration ≤1% v/v) and cell viability controls .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate confounding factors (e.g., pH, temperature) and validate reproducibility .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound’s antimicrobial effects?
- Methodology :
- Systematic Substituent Variation : Synthesize analogs with modified styryl (e.g., electron-deficient vs. electron-rich aryl groups) and sulfonyl substituents. Test against Gram-positive/-negative bacteria and fungi .
- Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) and ROS generation (DCFH-DA assay) to link structural features to microbial lethality .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can process engineering principles address them?
- Methodology :
- Reactor Design : Optimize mixing efficiency (Reynolds number > 2000) and heat transfer (jacketed reactors) to prevent exothermic side reactions during sulfonation .
- Purification : Replace flash chromatography with continuous countercurrent liquid-liquid extraction for large batches. Validate purity via inline UV monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
